molecular formula C18H17NO4 B8567914 N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide CAS No. 72126-70-6

N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide

Cat. No. B8567914
CAS RN: 72126-70-6
M. Wt: 311.3 g/mol
InChI Key: BEGOPQODUXALJP-UHFFFAOYSA-N
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Description

N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
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properties

CAS RN

72126-70-6

Product Name

N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-[3-[3-(hydroxymethyl)phenoxy]propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H17NO4/c20-12-13-5-3-6-14(11-13)23-10-4-9-19-17(21)15-7-1-2-8-16(15)18(19)22/h1-3,5-8,11,20H,4,9-10,12H2

InChI Key

BEGOPQODUXALJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=CC(=C3)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

28.03 g (0.226 mol) of 3-Hydroxybenzyl alcohol are reacted with 60.47 g (0.226 mol) of bromopropylphthalimide and 5.2 g of sodium (0.226 mol) in 400 ml of ethanol at the reflux temperature (5 h). After the ethanol has been drawn off, water is added and the product is extracted with ethyl acetate. Concentration of the organic phase by evaporation yields 60.8 g of a light brown oil from which 38 g (54%) of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide crystallize as a colourless solid melting at 78° to 80° C. 13.8 ml of hydrazine hydrate (80%) are added to 35.3 g (113 mmol) of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide in 300 ml of ethanol and the reaction mixture is boiled under reflux for 5 hours. The ethanol is to a large extent removed by evaporation under vacuum, and 100 ml of H2O and 40 ml of conc. HCl (pH 1) are added to the residue. The solid is removed by suction filtration and the filtrate is extracted with ethyl acetate, made alkaline with NaOH (pH 12), saturated with NaCl and extracted with 80:20 CH2Cl2 /CH3OH. After concentration by evaporation and distillation of the oil left behind in a bulb tube (140° to 160° C., 5/10-2 mm Hg), 13.7 g (67% of theoretical) of a light colored solid melting at 68.5 to 69° C. are obtained.
Quantity
28.03 g
Type
reactant
Reaction Step One
Quantity
60.47 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

m-(3-Chloropropyloxy)benzyl alcohol (14 g), phthalimide potassium salt (13 g) and tetra-n-butyl ammonium hydrogen sulfate (2 g) were suspended in 200 g of acetonitrile. The suspension was refluxed for 18 hours. After cooling, the insoluble matter was removed by filtration, and the filtrate was concentrated. The concentrate was taken into ethyl acetate, washed with a 1N aqueous solution of sodium hydroxide and water, and then dried. The solvent was evaporated, and the residue was recrystallized from ethanol to give 16.7 g (yield 76.9%) of N-[3-(3-hydroxymethylphenoxy)propyl]phthalimide.
Name
m-(3-Chloropropyloxy)benzyl alcohol
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 2.6 g of 3-hydroxybenzyl alcohol in 10 ml of dry dimethylsulfoxide was added dropwise with stirring under ice cooling to a suspension of 0.88 g of 60% sodium hydride in 5 ml of dry dimethylsulfoxide. After the addition, the mixture was stirred at room temperature for 20 minutes, and 6 g of N-bromopropylphthalimide was added. The mixture was reacted at room temperature for 1 hour, and ice water was added. The mixture was extracted with ether, washed with water, and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was crystallized with ether to afford 2.6 g of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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